2-Aminoacridone
Overview
Description
2-Aminoacridone is a highly fluorescent aromatic compound. It contains a primary amine group that reacts with an aldehyde group at the reducing end of a carbohydrate and is reduced to a stable amine derivative by sodium borohydride (NaBH4). This fluorophore can detect picomolar levels of glycan compounds .
Synthesis Analysis
The synthesis of 2-Aminoacridone involves various processes. For instance, it has been used in the analysis of glycosaminoglycan-derived, precolumn, 2-aminoacridone–labeled disaccharides with LC-fluorescence and LC-MS detection . Another study discusses the synthesis of L-Alanyl and β-Alanyl derivatives of 2-Aminoacridone .Molecular Structure Analysis
The molecular structure of 2-Aminoacridone has been analyzed using various techniques. For example, LC-fluorescence and LC-MS detection have been used to characterize sulfated oligosaccharides . The ChemSpider database provides detailed information about its molecular structure .Chemical Reactions Analysis
2-Aminoacridone is involved in various chemical reactions. For instance, it reacts with an aldehyde group at the reducing end of a carbohydrate and is reduced to a stable amine derivative by sodium borohydride .Physical And Chemical Properties Analysis
2-Aminoacridone has a density of 1.3±0.1 g/cm3, a boiling point of 431.3±45.0 °C at 760 mmHg, and an enthalpy of vaporization of 68.7±3.0 kJ/mol .Scientific Research Applications
Carbohydrate Analysis
2-Aminoacridone has been employed for the analysis of sugars and polysaccharides. Greenaway et al. (1994) utilized 2-AMAC to derivatize a variety of sugars and polysaccharides, achieving high selectivity and sensitivity in their separation using micellar electrokinetic capillary chromatography and laser-induced fluorescence detection (Greenaway et al., 1994). This demonstrates 2-AMAC's utility in carbohydrate research, particularly in complex mixture analysis.
Glycan Analysis
2-AMAC has been extensively used in the study of N-linked oligosaccharides. Okafo et al. (1997) applied 2-AMAC to derivatize mixtures of N-linked oligosaccharides for high-performance liquid chromatographic analysis (Okafo et al., 1997). This research highlights 2-AMAC's role in facilitating the analysis of glycans, a critical area in biological sciences.
Fluorescence Studies
The fluorescence properties of 2-AMAC make it suitable for various studies. Hill et al. (1998) examined the fluorescence properties of 2-AMAC and its polysaccharide derivatives, confirming its value as a non-selective fluorescent tag in the analysis of polysaccharide chains (Hill et al., 1998). The stability of its fluorescence across various conditions makes it a reliable tool for molecular studies.
Molecular Biology and Biomedical Research
2-Aminoacridone has applications in molecular biology and biomedical research. Zhao et al. (2011) used 2-AMAC labeled Astragalus polysaccharide (APS) to study its interaction with macrophages and found that APS increases cytokine levels and NO production in macrophages (Zhao et al., 2011). This study demonstrates 2-AMAC's potential in immunological research and as a probe in cell biology.
Enzyme Assays
2-Aminoacridone is also used in enzyme assays. Baustert et al. (1988) introduced 2-aminoacridone as a fluorophore in the fluorometric determination of alpha-chymotrypsin and trypsin (Baustert et al., 1988). Its distinct spectral properties make it suitable for assays where background fluorescence can be an issue.
Future Directions
properties
IUPAC Name |
2-amino-10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGCSKVALLVWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182196 | |
Record name | 2-Aminoacridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoacridone | |
CAS RN |
27918-14-5 | |
Record name | 2-Aminoacridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27918-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoacridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027918145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoacridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminoacridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOACRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XR5MM6BC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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